![molecular formula C17H19FN2O3S B4674736 N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4674736.png)
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Overview
Description
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs are a group of compounds that have shown potential in the treatment of cancer and other diseases by altering gene expression through the modification of histone acetylation. MS-275 has been extensively studied for its potential as a therapeutic agent, and
Mechanism of Action
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide works by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. Histone acetylation is a key regulator of gene expression, and the inhibition of HDAC enzymes leads to an increase in histone acetylation, resulting in altered gene expression. The altered gene expression can lead to the induction of apoptosis in cancer cells, as well as the sensitization of cancer cells to other chemotherapeutic agents.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have a range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, potentially limiting their growth and spread. N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases. In addition, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its purity and concentration. In addition, it has been extensively studied and optimized for use in cancer research, making it a well-established tool for investigating the role of HDAC enzymes in cancer. However, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide also has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, its effects on non-cancerous cells and tissues are not well understood, which can limit its use in studies of non-cancerous diseases.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide. One area of interest is the development of more potent and selective HDACIs, which could potentially enhance their efficacy and reduce their side effects. Another area of interest is the investigation of the effects of N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide on non-cancerous cells and tissues, which could potentially expand its use in the treatment of non-cancerous diseases. Finally, the combination of N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide with other chemotherapeutic agents is an area of interest, as it has been shown to sensitize cancer cells to other agents, potentially enhancing their efficacy.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. HDACIs have been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression through the modification of histone acetylation. N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to sensitize cancer cells to other chemotherapeutic agents, potentially enhancing their efficacy.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(N-methylsulfonylanilino)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-16(17(21)19-14-11-9-13(18)10-12-14)20(24(2,22)23)15-7-5-4-6-8-15/h4-12,16H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZPEBFHARDIEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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